molecular formula C17H21N3O5 B12177675 Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B12177675
M. Wt: 347.4 g/mol
InChI Key: CPFDLIVTGFPVLJ-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a tert-butoxycarbonyl-protected amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the tert-Butoxycarbonyl-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets. The methyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with molecular targets.

Comparison with Similar Compounds

Methyl 3-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar tert-butoxycarbonyl-protected amino group but differs in the core structure and functional groups.

    tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds share the tert-butoxycarbonyl protection but are used in different applications, such as peptide synthesis.

    Indole derivatives: These compounds have a different core structure but may share similar functional groups and reactivity.

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxoquinazoline-7-carboxylate

InChI

InChI=1S/C17H21N3O5/c1-17(2,3)25-16(23)18-7-8-20-10-19-13-9-11(15(22)24-4)5-6-12(13)14(20)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,23)

InChI Key

CPFDLIVTGFPVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC2=C(C1=O)C=CC(=C2)C(=O)OC

Origin of Product

United States

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